22,23-Didehydro Selamectin
Description
Contextualization of Avermectin (B7782182) and Milbemycin Class Research
The Avermectins and Milbemycins represent two closely related families of 16-membered macrocyclic lactones produced by the fermentation of soil-dwelling actinomycetes of the genus Streptomyces. sioc-journal.cn The primary structural distinction between these two groups is the presence of a disaccharide substituent at the C-13 position of the macrolide ring in Avermectins, which is absent in Milbemycins. sioc-journal.cn The discovery of the potent anthelmintic, acaricidal, and insecticidal activities of Avermectins, first reported by Merck scientists in 1975, marked a paradigm shift in the management of parasitic infections in both animals and humans. sioc-journal.cn
Research into this class of compounds has been extensive, focusing on their mechanism of action, which involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. lifechemicals.com A significant body of research has also been dedicated to the synthesis of novel analogues to enhance efficacy, broaden the spectrum of activity, and improve safety profiles. researchgate.netacs.org This has led to the development of several commercially successful derivatives, including ivermectin, doramectin (B1670889), and moxidectin (B1677422). nih.gov
Overview of Selamectin (B66261) within Macrocyclic Lactone Research
Selamectin is a semi-synthetic Avermectin, developed through a systematic program aimed at identifying an endectocide with a unique combination of efficacy and safety for use in companion animals like dogs and cats. researchgate.netnih.gov It is derived from doramectin, another member of the Avermectin class, through chemical modification. google.comeuropa.eu Specifically, Selamectin is 25-cyclohexyl-25-de(1-methylpropyl)-5-deoxy-22,23-dihydro-5-(hydroxyimino)-avermectin B1 monosaccharide. researchgate.netnih.gov
The development of Selamectin was driven by the need for a compound with a wide therapeutic margin, capable of targeting both endo- and ectoparasites. researchgate.net Research demonstrated its activity against a range of parasites, and importantly, it was found to be well-tolerated in ivermectin-sensitive Collies, a significant safety advantage. researchgate.netnih.govnih.gov
Identification of 22,23-Didehydro Selamectin as a Derivative/Impurity in Research Contexts
Within the manufacturing and analysis of Selamectin, several related substances and impurities have been identified. Among these is this compound. This compound is structurally very similar to Selamectin but contains a double bond between the C-22 and C-23 positions of the macrocyclic ring, a feature that is saturated (a single bond) in the parent Selamectin molecule.
The synthesis of Selamectin from doramectin involves a critical hydrogenation step to convert the C-22,23 double bond of doramectin into a single bond. google.com Incomplete hydrogenation during this synthesis process is a potential origin for the presence of this compound as an impurity. Regulatory bodies and pharmacopoeias require the characterization and control of such impurities to ensure the quality and consistency of the final drug product. europa.eu
In comparative studies of Avermectin analogues, the nature of the bond at the C-22,23 position has been shown to influence biological activity. One study comparing various Avermectins found no significant advantage for analogues with a single versus a double bond at this position within the cyclohexyl series to which Selamectin belongs. allenpress.com However, the presence of this compound is primarily considered from a quality control perspective, where it is monitored as a process-related impurity. europa.eu Analytical methods, such as high-performance liquid chromatography (HPLC), are employed to detect and quantify Selamectin and its related substances, including the 22,23-didehydro derivative. europa.eugoogle.comnih.gov
Properties
CAS No. |
165108-09-8 |
|---|---|
Molecular Formula |
C43H61NO11 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,24'S)-2-cyclohexyl-24'-hydroxy-21'-hydroxyimino-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C43H61NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36?/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 |
InChI Key |
GATKGOZXXRVNJY-PBTBINGESA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=NO)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3=NO)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O |
Synonyms |
25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a; Selamectin Impurity B |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Studies of 22,23 Didehydro Selamectin
Methodologies for the Preparation of 22,23-Didehydro Selamectin (B66261)
The preparation of 22,23-Didehydro Selamectin can be approached through chemical synthesis, leveraging established transformations from commercially available avermectins. Biotransformation routes, while plausible, are less documented for this specific analogue.
The most direct chemical synthesis route to this compound utilizes doramectin (B1670889) as a starting material. Doramectin is an avermectin (B7782182) that already possesses the desired cyclohexyl substituent at the C-25 position and, crucially, the 22,23-double bond. The synthesis of selamectin, the 22,23-dihydro analogue, typically involves a preliminary hydrogenation step to saturate this double bond. google.com For the synthesis of this compound, this hydrogenation step is omitted.
The proposed synthetic pathway involves a three-step sequence:
Selective Desugaring (Deglycosylation): The disaccharide moiety at the C-13 position of doramectin is selectively hydrolyzed to remove the terminal oleandrose (B1235672) sugar, yielding the monosaccharide derivative.
Oxidation: The hydroxyl group at the C-5 position is oxidized to a ketone.
Oximation: The newly formed C-5 keto group is converted to a hydroxyimino (oxime) group.
Interactive Table 1: Proposed Chemical Synthesis Route for this compound
| Step | Reaction | Starting Material | Key Reagent(s) | Product |
| 1 | Desugaring | Doramectin | Strong Acid (e.g., H₂SO₄) | Doramectin Monosaccharide |
| 2 | Oxidation | Doramectin Monosaccharide | Oxidizing Agent (e.g., MnO₂) | 5-oxo-22,23-didehydro Selamectin Aglycone Monosaccharide |
| 3 | Oximation | 5-oxo-22,23-didehydro Selamectin Aglycone Monosaccharide | Hydroxylamine (B1172632) Hydrochloride (NH₂OH·HCl) | This compound |
Avermectins are natural fermentation products of the soil bacterium Streptomyces avermitilis. wikipedia.orgnih.gov This organism produces a mixture of eight closely related avermectin compounds. nih.gov While the biosynthesis of the core avermectin structure is well-studied, specific biotransformation pathways that directly yield this compound have not been extensively documented in the scientific literature.
Research into S. avermitilis has largely focused on enhancing the production of naturally occurring, highly active components like avermectin B1a through mutagenesis and genetic engineering. asm.orgresearchgate.netnih.gov These efforts have led to the isolation of high-yielding mutant strains but have not specifically targeted the production of the 5-oximino monosaccharide derivative that is this compound. While the enzymatic machinery for avermectin biosynthesis exists within S. avermitilis, including enzymes for glycosylation and modification of the aglycone, pathways for the specific conversion to a 5-oxime derivative are not known to be part of the natural process. nih.govmdpi.com The direct production of 5-oxo derivatives of avermectins has been achieved in a recombinant strain of S. avermitilis, suggesting that engineered biotransformation could be a potential future route. nih.gov
Investigation of Precursor Molecules and Reaction Conditions
The successful chemical synthesis of this compound is highly dependent on the selection of the appropriate precursor and the precise control of reaction conditions.
Precursor Molecule:
Doramectin: This is the ideal starting precursor. It is a commercially available avermectin produced by genetically engineered strains of Streptomyces avermitilis. mdpi.com Its key structural features for this synthesis are the C-25 cyclohexyl group and the native C-22-C-23 double bond.
Reaction Conditions:
The conditions for each step of the synthesis are adapted from established protocols for selamectin and other avermectin derivatives. google.com
Desugaring: This acid-catalyzed hydrolysis is typically performed using a strong acid like sulfuric acid in an alcohol solvent, such as isopropanol. The reaction is carefully controlled to selectively cleave the terminal sugar without degrading the rest of the macrocyclic structure.
Oxidation: The selective oxidation of the C-5 hydroxyl group requires a mild oxidizing agent to prevent unwanted side reactions at other sensitive sites on the molecule. Activated manganese dioxide (MnO₂) is a commonly used reagent for this transformation, often carried out in an anhydrous solvent like ethyl ether or toluene.
Oximation: The conversion of the C-5 ketone to the oxime is achieved by reacting the intermediate with hydroxylamine hydrochloride. The reaction is typically performed in a basic solvent, such as anhydrous pyridine, to neutralize the liberated HCl. In optimized, single-pot procedures, the reaction can be carried out in a solvent mixture that facilitates both oximation and hydrolysis. google.com
Interactive Table 2: Summary of Reaction Conditions
| Step | Reagents & Solvents | Temperature (°C) | Duration | Notes |
| Desugaring | Sulfuric acid, Isopropanol | Ambient to slightly elevated | Several hours | Reaction progress is monitored to prevent formation of the aglycone. |
| Oxidation | Activated Manganese Dioxide, Toluene | Ambient to reflux | Several hours to days | Requires anhydrous conditions. MnO₂ must be activated. |
| Oximation | Hydroxylamine Hydrochloride, Pyridine | Ambient | Several hours | Anhydrous conditions are preferred for the traditional method. |
Characterization of Synthetic Intermediates and By-products
The monitoring of the reaction and the characterization of intermediates and by-products are crucial for optimizing the synthetic route and ensuring the purity of the final compound. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed. rsc.orgnih.goviaea.org
Synthetic Intermediates:
Doramectin Monosaccharide: The first key intermediate is the product of the selective hydrolysis of doramectin. Its formation is confirmed by the change in retention time on HPLC and mass spectrometry data indicating the loss of one oleandrose unit.
5-oxo-Doramectin Monosaccharide: This intermediate is the product of the C-5 oxidation. Its structure is confirmed by spectroscopic methods. In ¹H NMR, the signal corresponding to the C-5 proton disappears. Mass spectrometry confirms the expected molecular weight change corresponding to the oxidation of an alcohol to a ketone.
Potential By-products:
Doramectin Aglycone: Over-hydrolysis during the desugaring step can lead to the complete removal of the disaccharide, forming the aglycone. bertin-bioreagent.combioaustralis.com
Over-oxidation Products: The use of harsh oxidizing conditions can lead to the formation of by-products, such as the 8a-oxo degradate. researchgate.net
Epimers: Base-catalyzed epimerization at the C-2 position is a known side reaction in avermectin chemistry under certain conditions. researchgate.net
Geometric Isomers of the Oxime: The oximation reaction can potentially produce a mixture of (E) and (Z) isomers, which may require separation.
The purity of the intermediates and the final this compound product is typically assessed by HPLC, which can separate the desired compound from the starting material and various by-products. iaea.org
Interactive Table 3: Key Synthetic Intermediates
| Compound Name | Structure Description | Method of Characterization |
| Doramectin Monosaccharide | Doramectin with the terminal oleandrose sugar removed. | HPLC, MS |
| 5-oxo-Doramectin Monosaccharide | Doramectin Monosaccharide with the C-5 hydroxyl group oxidized to a ketone. | HPLC, NMR, MS |
Advanced Analytical Methodologies for 22,23 Didehydro Selamectin Quantification and Purity Assessment
Development and Validation of Chromatographic Techniques
Chromatographic techniques are the cornerstone for the separation, quantification, and purity assessment of 22,23-Didehydro Selamectin (B66261) from Selamectin and other related impurities. The structural similarity between these compounds necessitates the development of highly selective and robust methods.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the analysis of 22,23-Didehydro Selamectin, primarily due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.
The development of a typical RP-HPLC method involves careful optimization of several parameters to achieve adequate separation of this compound from Selamectin and other potential degradation products. Key considerations include the choice of the stationary phase, mobile phase composition, and detector settings. C18 columns are frequently employed, offering the necessary hydrophobicity to retain the analytes. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with gradient elution being common to resolve complex mixtures of impurities.
Validation of these HPLC methods is conducted in accordance with international guidelines to ensure their reliability for their intended purpose. This includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 246 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) Applications
The application of Gas Chromatography (GC) for the analysis of this compound is limited. Due to its high molecular weight and low volatility, direct GC analysis is challenging. Derivatization would be necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. However, given the efficiency and direct applicability of HPLC for this class of compounds, GC is not a routinely employed technique for its quantification or purity assessment.
Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) plays a pivotal role in the analysis of this compound, offering unparalleled sensitivity and specificity for its detection and structural characterization. It is most commonly used in conjunction with a chromatographic separation technique, such as liquid chromatography (LC-MS).
Tandem Mass Spectrometry (MS/MS) for Metabolite/Impurity Profiling
Tandem Mass Spectrometry (MS/MS) is a powerful tool for the identification and profiling of metabolites and impurities of Selamectin, including this compound. In an LC-MS/MS system, the parent ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer, producing a characteristic fragmentation pattern.
This fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification even in complex matrices. By comparing the fragmentation patterns of unknown peaks in a chromatogram to that of a reference standard of this compound, its presence can be confirmed. This technique is invaluable for impurity profiling in bulk drug substances and formulated products, as well as for identifying potential metabolites in biological samples.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₄₃H₆₁NO₁₁, the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass of the protonated molecule with an accuracy in the low parts-per-million (ppm) range. This high mass accuracy provides strong evidence for the elemental composition and is a critical component in the structural elucidation of unknown impurities.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₃H₆₁NO₁₁ |
| Theoretical Monoisotopic Mass | 767.4245 g/mol |
| Observed [M+H]⁺ (HRMS) | Typically within ± 5 ppm of theoretical |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. While MS provides information about the molecular weight and elemental composition, NMR provides detailed insights into the specific arrangement of atoms within the molecule.
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal intensities in the ¹H NMR spectrum can be used to identify the different types of protons and their connectivity. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity of the molecule. These experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the presence of the 22,23-didehydro bond, distinguishing it from Selamectin. This level of detailed structural information is crucial for the definitive identification and characterization of this and other related substances.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic techniques, particularly those coupled with chromatographic separation, form the cornerstone of quantitative analysis for this compound. These methods offer the high sensitivity and selectivity required to differentiate and quantify this impurity, often in the presence of a large excess of the Selamectin API.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted method for the analysis of Selamectin and its related substances. A European patent specification for a stable topical veterinary composition of Selamectin outlines a reversed-phase gradient HPLC method for the determination of related substances. This method employs a C18 stationary phase with a mobile phase consisting of a water and acetonitrile gradient, and UV detection at a wavelength of 243 nm. Avermectins, the class of compounds to which Selamectin belongs, typically exhibit strong UV absorbance around 245 nm, making this a suitable detection wavelength.
For enhanced sensitivity and specificity, particularly at low concentration levels, HPLC coupled with fluorescence detection (HPLC-FD) can be employed. While direct fluorescence of avermectins is weak, they can be derivatized to yield highly fluorescent products. This involves a dehydration reaction, often facilitated by reagents like trifluoroacetic anhydride (B1165640), to form an aromatic derivative. This approach has been successfully applied to the analysis of Selamectin in biological matrices and can be adapted for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the most definitive and sensitive technique for the quantification of this compound. Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions. For avermectins, positive electrospray ionization (ESI+) is commonly used, often with the formation of ammonium (B1175870) adducts to enhance ionization efficiency. While specific MRM transitions for this compound are not widely published, they can be readily determined by infusing a reference standard of the compound into the mass spectrometer. Based on the analysis of structurally similar avermectins, a hypothetical set of parameters can be proposed.
| Technique | Principle | Typical Parameters for Avermectin (B7782182) Analysis | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient Detection: ~243-246 nm | Robust, widely available, good for purity assessment at higher levels. | Lower sensitivity compared to other methods. |
| HPLC-FD | Separation followed by derivatization to a fluorescent compound and detection. | Derivatizing Agent: Trifluoroacetic anhydride Excitation/Emission λ: ~365 nm / ~470 nm | High sensitivity, suitable for trace analysis. | Requires a derivatization step which can add complexity. |
| LC-MS/MS | Separation coupled with mass analysis of precursor and product ions. | Ionization: ESI+ (Ammonium adducts) Mode: Multiple Reaction Monitoring (MRM) | Highest sensitivity and selectivity, definitive identification. | Higher equipment cost and complexity. |
Application of Analytical Methods in Complex Research Matrices
The quantification of this compound is not only crucial for the quality control of the final drug product but also in the context of research involving complex matrices such as biological fluids (plasma, tissues) and environmental samples. In these scenarios, the analytical challenge is compounded by the presence of numerous endogenous components that can interfere with the analysis.
For the analysis of this compound in biological matrices like plasma, extensive sample preparation is required to extract the analyte and remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique for the cleanup and concentration of avermectins from plasma samples. C18 or other polymeric sorbents can be effectively utilized for this purpose. Following extraction, the sample can be analyzed by a sensitive method such as LC-MS/MS. The validation of such a bioanalytical method would involve assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results.
In research settings that involve stability studies or the investigation of degradation pathways, these analytical methods are indispensable. Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, and extreme pH, can lead to the formation of various degradation products, including potentially an increase in the levels of this compound or the formation of other related impurities. The ability to separate and quantify these compounds is essential for understanding the stability of Selamectin and for developing stable formulations.
The table below summarizes the application of these analytical methods in different research contexts, highlighting the typical sample preparation techniques and the rationale for method selection.
| Research Matrix | Primary Analytical Challenge | Typical Sample Preparation | Recommended Analytical Method | Rationale |
|---|---|---|---|---|
| Pharmaceutical Formulations (e.g., topical solutions) | High concentration of API, need for accurate impurity profiling. | Dilution with an appropriate solvent (e.g., acetonitrile/water). | HPLC-UV | Sufficient sensitivity and robustness for quality control and purity assessment. |
| Animal Plasma | Low analyte concentration, high levels of endogenous interferents. | Protein precipitation followed by Solid-Phase Extraction (SPE). | LC-MS/MS | Required for high sensitivity and selectivity in a complex biological matrix. |
| Forced Degradation Studies | Separation of multiple, structurally similar degradation products. | Dilution, pH adjustment. | Gradient HPLC-UV/MS | Gradient elution is necessary for resolving complex mixtures of impurities. MS detection aids in identification. |
Pharmacokinetic and Biotransformation Research of 22,23 Didehydro Selamectin in Non Human Biological Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
In Vivo Studies on Metabolic Fate in Target and Non-Target Animal Species
No published studies were found.
Identification of Biotransformation Enzymes and Pathways
No published studies were found.
In Vitro Metabolic Stability and Metabolite Formation Research
Hepatic Microsomal and Hepatocyte Incubation Studies
No published studies were found.
Characterization of Metabolic Products and Pathways
No published studies were found.
Comparative Pharmacokinetic Profiling with Selamectin (B66261)
No comparative data is available.
Investigation of the Biological Activity and Molecular Mechanisms of 22,23 Didehydro Selamectin
Comparative In Vitro Efficacy Studies against Parasitic Organisms
No specific in vitro efficacy studies for 22,23-Didehydro Selamectin (B66261) against parasitic organisms were identified. Consequently, data from cellular and biochemical assays for antiparasitic activity and evaluations of efficacy against specific life stages of parasites for this compound are not available.
Elucidation of Target Receptor Interactions and Binding Kinetics
Avermectins, as a class, are known to exert their antiparasitic effects by modulating glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates. This action leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately paralysis and death of the parasite.
Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channel Modulation Studies
There is no specific research available on the interaction and binding kinetics of 22,23-Didehydro Selamectin with GABA-gated chloride channels.
Glutamate-Gated Chloride Channel (GluCl) Binding Research
Similarly, no studies specifically investigating the binding of this compound to GluCls have been published.
Structure-Activity Relationship (SAR) Investigations of the 22,23-Didehydro Moiety
While direct SAR studies on this compound are absent, broader research on avermectin (B7782182) analogs offers some insight. One study noted that the nature of the bond between the C22 and C23 positions, whether a single or double bond, did not appear to significantly contribute to an increase in antiparasitic activity among the analogs tested. This suggests that the presence of the 22,23-didehydro moiety may not confer a significant advantage in terms of efficacy over the dihydro form present in selamectin. However, without direct comparative studies on the selamectin backbone, this remains an extrapolation.
Impact of Desaturation on Receptor Affinity and Efficacy
The introduction of a double bond at the C22-23 position, converting a dihydro avermectin like selamectin to its didehydro form, is anticipated to influence its affinity and efficacy at target receptors, primarily the glutamate-gated chloride channels (GluCls) in invertebrates. aopwiki.orgresearchgate.net While direct binding studies on this compound are absent, the comparison between ivermectin (22,23-dihydro) and abamectin (22,23-didehydro) provides valuable insights.
Both ivermectin and abamectin are potent agonists of GluCls, leading to the irreversible opening of the channels, hyperpolarization of neuronal and muscular cells, and ultimately paralysis and death of the parasite. aopwiki.org However, subtle differences in their molecular structure, including the saturation at the C22-23 position, can lead to variations in their interaction with the receptor.
Studies on other receptors, such as the P2X4 receptor, have shown that abamectin can exhibit a more pronounced potentiation at higher concentrations compared to ivermectin. nih.govresearchgate.net This suggests that the desaturation at C22-23 may alter the conformational flexibility of the spiroketal moiety, potentially leading to a different binding pose or interaction with the receptor's binding pocket. researchgate.net It is plausible that this compound would exhibit similar nuanced differences in its affinity and efficacy compared to selamectin. The presence of the double bond could lead to a more rigid structure in that region of the molecule, which may affect the kinetics of binding and the subsequent allosteric modulation of the channel.
| Compound | Saturation at C22-23 | Primary Target Receptor | Inferred Impact of Desaturation on Affinity/Efficacy |
|---|---|---|---|
| Selamectin | Saturated (Single Bond) | Glutamate-Gated Chloride Channels (GluCls) | Baseline high affinity and efficacy. |
| This compound | Unsaturated (Double Bond) | Glutamate-Gated Chloride Channels (GluCls) | Potentially altered binding kinetics and potentiation at higher concentrations, by analogy with abamectin. |
| Ivermectin | Saturated (Single Bond) | Glutamate-Gated Chloride Channels (GluCls) | Well-established high affinity and efficacy. |
| Abamectin | Unsaturated (Double Bond) | Glutamate-Gated Chloride Channels (GluCls) | Demonstrates enhanced potentiation of some receptors at higher concentrations compared to ivermectin. nih.gov |
Molecular Modeling and Docking Studies for Receptor Binding
Molecular modeling and docking studies have been instrumental in elucidating the binding modes of avermectins to their target receptors. For GluCls, it has been shown that ivermectin binds to a site in the transmembrane domain, at the interface between adjacent subunits. nih.gov This binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts.
Docking studies of various avermectin analogues have shown that modifications to the macrocyclic lactone structure can significantly impact binding affinity. nyxxb.cnlongdom.org The introduction of a functional carbamate fragment at the C4" position of avermectin B2a, for example, was shown to introduce a π-π interaction with an aromatic residue in the receptor, enhancing insecticidal activity. nyxxb.cn Similarly, the subtle change from a single to a double bond at C22-23 in this compound could refine its interaction with the hydrophobic pocket of the receptor, potentially leading to a modest change in binding energy.
| Compound | Key Structural Feature | Inferred Binding Interaction Highlights |
|---|---|---|
| Selamectin | C22-23 Single Bond | Binds to the transmembrane inter-subunit interface of GluCls, stabilized by hydrophobic and hydrogen bond interactions. |
| This compound | C22-23 Double Bond | Predicted to bind in the same pocket as selamectin, with potential for altered hydrophobic interactions due to the more rigid and planar nature of the double bond. |
Electrophysiological Studies on Ion Channel Modulation
Electrophysiological studies have been fundamental in characterizing the effects of avermectins on ion channel function. These compounds are known to be potent positive allosteric modulators of GluCls. nih.gov At low concentrations, they potentiate the response to the endogenous ligand, glutamate, while at higher concentrations, they can directly activate the channel, leading to a persistent influx of chloride ions. nih.gov This results in a long-lasting hyperpolarization of the cell membrane, which inhibits neuronal firing and muscle contraction. aopwiki.org
The effect of ivermectin on GluCls is characterized by a slow but essentially irreversible channel opening. researchgate.net This sustained activation is a key feature of its potent anthelmintic activity. While direct electrophysiological data for this compound is not available, studies comparing ivermectin and abamectin on P2X4 receptors have shown that abamectin can act as a direct agonist in the absence of ATP, a property not observed with ivermectin. nih.gov This suggests that the C22-23 desaturation can influence the gating mechanism of the channel.
It is therefore plausible that this compound could exhibit distinct electrophysiological properties compared to selamectin. The presence of the double bond might alter the kinetics of channel opening and closing, or it could affect the desensitization profile of the receptor in response to prolonged exposure to the compound. These differences, though likely subtle, could contribute to a unique biological activity profile for this compound.
Environmental Fate and Ecotoxicological Research Mechanistic Focus
Degradation Pathways in Environmental Compartments
Detailed studies on the degradation of 22,23-didehydro selamectin (B66261) in various environmental matrices are required to understand its persistence and potential for long-term impact.
Photolytic and Hydrolytic Stability Investigations
No specific data on the photolytic and hydrolytic stability of 22,23-didehydro selamectin has been found. For avermectins in general, photodegradation on soil and in water is considered a potential degradation pathway. researchgate.netacs.org The rate of degradation is influenced by factors such as the intensity of light and the presence of sensitizing agents in the environment. nih.gov Hydrolysis, the breakdown of a chemical by reaction with water, can also contribute to the degradation of some pesticides, with the rate being highly dependent on the pH of the surrounding medium. researchgate.net
Microbial Transformation Studies in Soil and Water Systems
Information regarding the microbial transformation of this compound is not available. Research on other avermectins indicates that microbial metabolism can play a role in their environmental degradation. nih.govresearchgate.net Various soil and water microorganisms may be capable of transforming these complex molecules into other substances. researchgate.net The nature and rate of these transformations are influenced by microbial populations, soil or sediment characteristics, and environmental conditions such as temperature and moisture. researchgate.netresearchgate.net
Molecular Interactions with Non-Target Organisms
Understanding the molecular interactions of this compound with non-target organisms is crucial for assessing its ecotoxicological risk.
Biochemical Pathway Disruption in Environmental Receptor Organisms
There is no specific information on the biochemical pathways disrupted by this compound in non-target organisms. The mode of action for the broader class of avermectins involves interference with glutamate-gated chloride channels and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates. nih.govnih.gov This leads to paralysis and death of the target organisms. nih.gov It is plausible that this compound could have a similar mode of action, potentially affecting a range of non-target invertebrates that possess these neural pathways. nih.gov
Sublethal Effects on Biological Systems
Specific sublethal effects of this compound on biological systems have not been documented. For related avermectins, sublethal effects observed in non-target organisms can include alterations in reproduction, growth, and behavior. nih.gov These effects can occur at concentrations lower than those causing direct mortality and can have significant implications for the health of ecosystems.
Methodologies for Environmental Monitoring and Detection in Research Studies
No specific analytical methods for the detection and monitoring of this compound in environmental samples were found in the reviewed literature. Generally, the detection of avermectins in environmental matrices like soil, water, and sediment requires highly sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method used for the analysis of these compounds due to its specificity and low detection limits. researchgate.net
Future Research Directions and Translational Applications
Development of Novel Derivatized Analogues Based on SAR Insights
The future development of more potent and specific antiparasitic agents hinges on understanding the structure-activity relationships (SAR) of compounds like 22,23-Didehydro Selamectin (B66261). SAR studies are fundamental in identifying which parts of a molecule are crucial for its biological activity. mdpi.com By systematically modifying the chemical structure of 22,23-Didehydro Selamectin and observing the effects on its efficacy, researchers can design novel analogues with improved properties.
Future research will likely focus on modifications at key positions of the macrocyclic lactone core to enhance binding to target receptors in parasites. This could involve the introduction of different functional groups to increase potency or to broaden the spectrum of activity against various ecto- and endoparasites. The goal is to create derivatives that are not only more effective but also possess a higher safety margin for the host animal. A systematic SAR study would enable the creation of a library of novel compounds, each with potentially unique therapeutic advantages. mdpi.com
Table 1: Hypothetical Structure-Activity Relationship Insights for this compound Analogues
| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| C5 Position | Introduction of a substituted oxime group | Potential for enhanced potency | Altered binding affinity to glutamate-gated chloride channels in parasites |
| C25 Position | Derivatization with various sugar moieties | Modulation of pharmacokinetic properties | Improved absorption and distribution in the host |
| 22,23-double bond | Saturation or epoxidation | Alteration of spectrum of activity | Changes in the three-dimensional structure affecting target interaction |
| C13 Position | Introduction of novel side chains | Potential to overcome resistance | Reduced recognition by parasite efflux pumps |
Strategies for Mitigating Resistance in Veterinary Parasitology Research
Anthelmintic resistance is a growing concern in veterinary medicine, threatening the efficacy of existing parasiticides. nih.govmsdvetmanual.com For a compound like this compound, it is crucial to proactively develop strategies to mitigate the development of resistance. Future research in this area will likely involve a multi-pronged approach.
One key strategy is the investigation of the mechanisms by which parasites might develop resistance to this compound. This includes studying potential alterations in the target receptors, such as glutamate-gated chloride channels, and identifying any metabolic pathways that parasites could use to detoxify the compound. msdvetmanual.comnih.gov Understanding these mechanisms at a molecular level is the first step toward designing drugs that can bypass them.
Furthermore, the development of combination therapies is a promising avenue. By pairing this compound with another antiparasitic agent that has a different mode of action, it is possible to achieve a synergistic effect and reduce the selection pressure for resistance to either drug alone. Research will also focus on integrated parasite management strategies, which combine chemical treatments with other control measures to preserve the efficacy of important drugs like this compound for the future.
Advanced Analytical Techniques for Comprehensive Profiling in Biological Samples
To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, sensitive and specific analytical methods are required for its detection in biological samples such as plasma, tissues, and feces. Future research will focus on the development and validation of advanced analytical techniques to achieve this.
High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been a sensitive method for measuring related compounds like selamectin in plasma. nih.gov Future advancements may involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. Mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), will be instrumental in providing high selectivity and structural confirmation of the analyte. nih.govnih.govresearchgate.net These techniques are essential for detailed pharmacokinetic studies, enabling researchers to understand how this compound is absorbed, distributed, metabolized, and excreted by the host animal.
Table 2: Comparison of Advanced Analytical Techniques for this compound Profiling
| Technique | Principle | Advantages | Potential Applications in this compound Research |
|---|---|---|---|
| UHPLC-UV | Separation based on polarity, detection via UV absorbance | Fast analysis, good for quantification | Routine quality control and initial pharmacokinetic screening |
| HPLC-Fluorescence | Separation with detection of fluorescent derivatives | High sensitivity for certain compounds | Trace level quantification in plasma samples nih.gov |
| LC-MS/MS | Separation coupled with mass-based detection | High selectivity, structural elucidation, low detection limits | Definitive identification and quantification in complex biological matrices nih.govnih.gov |
| GC-MS | Separation of volatile compounds followed by mass detection | Excellent for volatile impurities and metabolites | Analysis of residual solvents and certain degradation products biomedres.us |
Q & A
Q. How can researchers confirm the structural identity of 22,23-Didehydro Selamectin, and what analytical techniques are essential for characterization?
To confirm structural identity, employ nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of carbon-hydrogen frameworks, complemented by high-resolution mass spectrometry (HRMS) to verify molecular mass and fragmentation patterns. Purity assessment should use HPLC with UV detection, referencing retention times against authenticated standards. Ensure compliance with guidelines for reporting synthetic procedures and characterization data, including spectral interpretations and reproducibility checks .
Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations in complex matrices. Validate methods using parameters like linearity (1–100 ng/mL), recovery rates (>85%), and inter-day precision (RSD <15%). Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Cross-validate results with orthogonal techniques like ELISA to address potential cross-reactivity .
Q. What experimental design considerations are critical for assessing the compound’s efficacy against parasitic targets?
Use randomized, controlled in vivo studies with appropriate sample sizes (e.g., n ≥ 10 per group) to ensure statistical power. Define primary endpoints (e.g., parasite load reduction, mortality rates) and secondary endpoints (e.g., histopathological changes). Include positive controls (e.g., Selamectin) and negative controls (vehicle-only groups). Standardize administration routes (e.g., topical vs. oral) and monitor environmental factors (e.g., temperature) that may influence outcomes .
Q. How should researchers address variability in bioactivity data across different parasite strains?
Conduct dose-response assays (e.g., IC₅₀ determinations) across multiple strains to identify resistance patterns. Use cluster analysis to categorize strain susceptibility and correlate with genetic markers (e.g., mutations in glutamate-gated chloride channels). Validate findings with in vitro electrophysiology to confirm target engagement .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
Employ Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology to identify optimal conditions (e.g., 60°C, 0.5 mol% palladium catalyst). Monitor reaction progress via in situ FTIR to detect intermediates. Purify via preparative HPLC with gradient elution, and characterize byproducts using LC-MS to refine synthetic pathways .
Q. How can researchers resolve contradictions in reported efficacy data between in vitro and in vivo models?
Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile discrepancies. Measure tissue-specific drug concentrations and correlate with observed efficacy. Adjust for factors like protein binding or metabolic clearance in vitro. Use compartmental models to simulate in vivo conditions and validate with microdialysis studies .
Q. What in silico approaches predict the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to metabolic enzymes (e.g., CYP450 isoforms). Apply QSAR models to estimate logP (partition coefficient) and bioavailability. Validate predictions with in vitro assays: Caco-2 cells for permeability, liver microsomes for metabolic stability. Include Lipinski’s Rule of Five analysis to assess drug-likeness .
Q. How should toxicity studies be designed to evaluate off-target effects in non-mammalian species?
Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna acute toxicity). Use transcriptomics to identify dysregulated pathways (e.g., oxidative stress markers). Compare LC₅₀ values with environmental exposure models to assess ecological risks. Incorporate histopathology and biomarker assays (e.g., acetylcholinesterase inhibition) for comprehensive safety profiling .
Q. What statistical methods are appropriate for analyzing non-normally distributed pharmacokinetic data?
Apply non-parametric tests (e.g., Mann-Whitney U test) for skewed data, as seen in selamectin’s half-life variability. Use bootstrap resampling to estimate confidence intervals for AUC and Cₘₐₓ. For multi-compartment models, employ nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
Q. How can cross-disciplinary data (e.g., genomics, metabolomics) be integrated to elucidate resistance mechanisms?
Use systems biology approaches: Map genomic mutations to metabolomic flux changes via genome-scale metabolic models (GEMs). Validate with CRISPR-Cas9 knockouts of candidate resistance genes. Apply machine learning (e.g., random forests) to identify predictive biomarkers from multi-omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
